molecular formula C8H6F3NO2 B1491332 2-Methyl-5-(trifluoromethyl)nicotinic acid CAS No. 1211581-65-5

2-Methyl-5-(trifluoromethyl)nicotinic acid

Cat. No.: B1491332
CAS No.: 1211581-65-5
M. Wt: 205.13 g/mol
InChI Key: OYAHYRKOZUHEGO-UHFFFAOYSA-N
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Description

2-Methyl-5-(trifluoromethyl)nicotinic acid is a substituted pyridinecarboxylic acid derivative that serves as a versatile building block in organic synthesis and medicinal chemistry . Compounds featuring the trifluoromethylpyridine (TFMP) scaffold are of significant interest in the agrochemical and pharmaceutical industries due to the unique properties imparted by the trifluoromethyl group, such as enhanced lipophilicity, metabolic stability, and improved bioavailability . While specific biological data for this isomer is limited in the public domain, research on closely related structures indicates that similar nicotinic acid derivatives are investigated for their potential as enzyme inhibitors and for various biological activities . For instance, derivatives based on the 2-amino-6-(trifluoromethyl)nicotinic acid scaffold have been studied as promising dual inhibitors of HIV-1 Reverse Transcriptase, demonstrating activity against viral replication . The carboxylic acid functional group allows for further synthetic modifications, making it a valuable intermediate for constructing more complex molecules for research and development . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c1-4-6(7(13)14)2-5(3-12-4)8(9,10)11/h2-3H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYAHYRKOZUHEGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211581-65-5
Record name 2-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid
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Biological Activity

2-Methyl-5-(trifluoromethyl)nicotinic acid is a derivative of nicotinic acid, characterized by the presence of a trifluoromethyl group, which imparts unique chemical and biological properties. This compound has garnered attention in various fields, including medicinal chemistry and agricultural science, due to its potential biological activities.

The biological activity of this compound is primarily attributed to its role as a precursor to nicotinamide coenzymes, which are critical for numerous metabolic processes. The compound interacts with various biochemical pathways, particularly those involving redox metabolism and NAD-dependent reactions. Its water-soluble nature facilitates its absorption and utilization in biological systems, affecting cellular metabolism positively by enhancing the efficiency of redox reactions and NAD-dependent pathways.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity
Research indicates that derivatives of nicotinic acid, including this compound, exhibit antimicrobial properties. A study demonstrated that compounds with similar structures showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

2. Antiviral Properties
The compound has also been investigated for its antiviral potential. Studies on related nicotinic acid derivatives have shown activity against HIV-1 replication, indicating that modifications in the structure can enhance efficacy against viral targets. The mechanism involves dual inhibition of viral replication processes, making it a promising candidate for further research in antiviral drug development .

3. Anti-inflammatory Effects
Nicotinic acid derivatives are known to exert anti-inflammatory effects through modulation of immune responses. This activity is particularly relevant in conditions characterized by chronic inflammation, where the compound may help restore homeostasis and reduce tissue damage .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals its favorable absorption characteristics due to its water solubility. The compound's bioavailability can be influenced by environmental factors such as pH levels, which affect its solubility and overall efficacy in biological systems.

Case Studies

Recent studies have highlighted the potential applications of this compound:

  • Antimicrobial Efficacy : In vitro testing showed that at concentrations as low as 0.016 mM, related compounds inhibited the growth of resistant bacterial strains, suggesting that this class could enhance or restore the activity of existing antibiotics .
  • HIV Replication Inhibition : Compounds based on the nicotinic scaffold demonstrated significant inhibition of HIV-1 replication in cell-based assays, with selectivity indices indicating low cytotoxicity while maintaining antiviral activity .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:

Compound NameAntimicrobial ActivityAntiviral ActivityNotes
2-Methyl-4-trifluoromethyl-nicotinic acidModerateLowPrecursor for other derivatives
This compoundHighHighEnhanced properties due to trifluoromethyl group
2-Methyl-6-trifluoromethyl-nicotinic acidLowModerateLess studied than other derivatives

Comparison with Similar Compounds

2-Chloro-5-(trifluoromethyl)nicotinic Acid

  • Molecular Formula: C₇H₃ClF₃NO₂
  • Molecular Weight : 225.55 g/mol
  • Substituents : Chloro (-Cl) at position 2; -CF₃ at position 5.
  • Used as a synthetic intermediate in drug discovery .

5-(Trifluoromethyl)nicotinic Acid

  • Molecular Formula: C₇H₄F₃NO₂
  • Molecular Weight : 191.11 g/mol
  • Substituents : -CF₃ at position 5.
  • Properties : The absence of a substituent at position 2 increases polarity compared to chlorinated analogs. This compound serves as a building block for pharmaceuticals, leveraging the -CF₃ group’s lipophilicity to improve membrane permeability .

Methyl 2-Amino-5-(trifluoromethyl)nicotinate

  • Molecular Formula : C₈H₇F₃N₂O₂
  • Molecular Weight : 220.15 g/mol
  • Substituents: Amino (-NH₂) at position 2; -CF₃ at position 5; methyl ester at the carboxylic acid group.
  • Properties: The amino group facilitates hydrogen bonding, enhancing solubility in polar solvents. The ester moiety increases bioavailability, making it suitable as a prodrug precursor .

5-(4-Trifluoromethoxyphenyl)nicotinic Acid

  • Molecular Formula: C₁₃H₈F₃NO₃
  • Molecular Weight : 283.2 g/mol
  • Substituents : -CF₃O-phenyl group at position 5.
  • Properties : The bulky aryl group may sterically hinder interactions but enhances binding to hydrophobic targets. Predicted pKa of 2.04 suggests high acidity, favoring ionic interactions in biological systems .

2-Methyl-5-(trifluoromethyl)cinnamic Acid

  • Molecular Formula : C₁₁H₉F₃O₂
  • Molecular Weight : 230.19 g/mol
  • Substituents : Methyl at position 2; -CF₃ at position 5 on a cinnamic acid backbone.
  • The conjugated double bond in cinnamic acid may enhance UV absorption, useful in analytical applications .

Data Table: Key Properties of Analogs

Compound Molecular Formula MW (g/mol) Substituents (Position) Key Properties/Applications
2-Chloro-5-(trifluoromethyl)nicotinic acid C₇H₃ClF₃NO₂ 225.55 Cl (2), -CF₃ (5) High reactivity; drug intermediate
5-(Trifluoromethyl)nicotinic acid C₇H₄F₃NO₂ 191.11 -CF₃ (5) Improved lipophilicity; API precursor
Methyl 2-amino-5-(trifluoromethyl)nicotinate C₈H₇F₃N₂O₂ 220.15 NH₂ (2), -CF₃ (5), ester Prodrug potential; enhanced solubility
5-(4-Trifluoromethoxyphenyl)nicotinic acid C₁₃H₈F₃NO₃ 283.2 -CF₃O-Ph (5) Hydrophobic binding; high acidity
2-Methyl-5-(trifluoromethyl)cinnamic acid C₁₁H₉F₃O₂ 230.19 Me (2), -CF₃ (5) UV activity; non-nicotinic analog

Research Findings and Trends

  • Substituent Effects: Electron-withdrawing groups (e.g., -Cl, -CF₃) increase electrophilicity and metabolic stability .
  • Applications: Pharmaceuticals: Chlorinated and amino-substituted derivatives are common in kinase inhibitor synthesis . Agrochemicals: Trifluoromethyl groups improve pesticide efficacy by resisting enzymatic degradation .
  • Contradictions : The absence of direct data on 2-methyl-5-(trifluoromethyl)nicotinic acid necessitates extrapolation from analogs. For instance, its methyl group may reduce reactivity compared to chloro analogs but improve oral bioavailability.

Preparation Methods

Directed Lithiation of 2-(Trifluoromethyl)pyridine

A practical and efficient method involves lithiation of 2-(trifluoromethyl)pyridine using lithium 2,2,6,6-tetramethylpiperidide (LTMP) in the presence of 1,3-dimethyl-2-imidazolidinone (DMI) as a coordinating solvent. This step selectively lithiates the C-3 position of the pyridine ring adjacent to the trifluoromethyl substituent.

Carbon Dioxide Quench

The lithiated intermediate is then quenched with carbon dioxide, resulting in carboxylation at the lithiation site to afford 3-carboxylated 2-(trifluoromethyl)pyridine derivatives.

Subsequent Functionalization

Cyclization and Chlorination Route from Fluorinated Precursors

Cyclization of Ethyl 4,4,4-Trifluoroacetoacetate and Cyanoacetamide

Using ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide with potassium hydroxide as a catalyst, a cyclization reaction forms 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine.

Chlorination with Phosphorus Oxychloride

The hydroxyl groups are converted to chlorides by treatment with phosphorus oxychloride (POCl3), yielding 2,6-dichloro-3-cyano-4-trifluoromethylpyridine.

Catalytic Hydrogenolysis and Hydrolysis

Subsequent catalytic hydrogenolysis over Pd/C, followed by hydrolysis, or vice versa, affords 4-trifluoromethylnicotinic acid. This method is notable for its applicability to industrial-scale synthesis but requires careful control of reaction conditions such as temperature and atmosphere.

Alternative Synthetic Details and Conditions

Step Reagents/Conditions Notes Yield/Remarks
Lithiation LTMP, DMI, -78°C to 0°C Selective lithiation of 2-(trifluoromethyl)pyridine High regioselectivity
Carboxylation Dry CO2 gas quench Forms carboxylic acid at lithiated position Efficient conversion
Halogenation Iodine, Pd catalyst Directed lithiation followed by iodination Intermediate for coupling
Coupling Pd-catalyzed coupling with tert-butyl carbamate Followed by Boc deprotection 50% overall yield
Cyclization KOH catalysis From ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide Key ring formation step
Chlorination POCl3 Converts hydroxyl to chloro groups Requires careful handling
Hydrogenolysis Pd/C, H2 atmosphere Converts cyano and chloro groups to acid Industrially feasible

Challenges and Industrial Considerations

  • The lithiation/carboxylation method requires low temperatures and inert atmosphere to maintain selectivity and yield.
  • Use of strong bases like sodium hydride at very low temperatures (-50°C) in some routes is difficult to scale industrially due to safety and control issues.
  • The cyclization-chlorination-hydrogenolysis route is more amenable to scale-up but involves multiple purification steps.
  • Catalysts such as Pd/C are essential for hydrogenolysis steps, requiring catalyst recovery and reuse strategies for cost efficiency.

Summary of Key Research Findings

  • The lithiation and carboxylation approach offers regioselective functionalization allowing introduction of methyl and trifluoromethyl groups with high precision.
  • Cyclization from trifluoroacetyl precursors provides an alternative synthetic pathway with potential for industrial application, though with more demanding reaction conditions.
  • Palladium-catalyzed coupling reactions enable installation of amino or other substituents, expanding the utility of nicotinic acid derivatives.
  • Detailed spectral and chromatographic analyses confirm the structure and purity of the final product in reported syntheses.

Q & A

Q. Basic

  • NMR Spectroscopy : 1H^1H-NMR identifies the methyl group (δ ~2.5 ppm) and pyridine protons. 19F^{19}F-NMR confirms the trifluoromethyl group (δ ~-60 to -65 ppm) .
  • Mass Spectrometry : High-resolution MS validates the molecular ion (e.g., [M+H]+^+) and fragment patterns .

How can computational methods resolve ambiguities in spectroscopic data?

Q. Advanced

  • DFT Calculations : Predict 13C^{13}C- and 1H^1H-NMR chemical shifts to deconvolute overlapping signals from the trifluoromethyl group and pyridine ring .
  • 2D NMR : HSQC and HMBC correlate proton-carbon interactions, clarifying substituent positions .

What solvent systems are optimal for recrystallizing this compound?

Basic
Recrystallization is typically performed in ethanol/water or 2-propanol due to moderate solubility in polar aprotic solvents. Solubility data for analogous compounds (e.g., 5-(trifluoromethyl)nicotinic acid derivatives) suggest solubility in DMSO (~50 mg/mL) .

How can thermal instability during purification be mitigated?

Q. Advanced

  • Low-temperature chromatography : Use silica gel columns at 2–8°C to minimize decomposition .
  • Acid-stable resins : Employ reverse-phase C18 columns with 0.1% formic acid in mobile phases to enhance stability .

What safety protocols are essential for handling this compound?

Q. Basic

  • Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy.
  • Avoid prolonged exposure to light, as trifluoromethyl groups may degrade under UV .

How does the trifluoromethyl group influence the compound’s acidity?

Advanced
The electron-withdrawing trifluoromethyl group increases the carboxylic acid’s acidity (pKa ~2.5–3.0 vs. ~4.5 for unsubstituted nicotinic acid). Potentiometric titration in aqueous ethanol (50%) quantifies this effect .

What pharmacological applications are explored for structurally similar compounds?

Basic
Analogous compounds (e.g., 2-(arylamino)-6-(trifluoromethyl)nicotinic acids) show HIV-1 reverse transcriptase inhibition (IC50_{50} < 1 μM) . This suggests potential antiviral or enzyme-targeting applications.

How should conflicting biological activity data be resolved?

Q. Advanced

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., methyl vs. chloro groups) to isolate contributing factors .
  • Meta-analysis : Cross-reference data from multiple assays (e.g., enzyme inhibition vs. cellular toxicity) to identify artifacts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methyl-5-(trifluoromethyl)nicotinic acid
Reactant of Route 2
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2-Methyl-5-(trifluoromethyl)nicotinic acid

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